GLP-2 (human) - 223460-79-5

GLP-2 (human)

Catalog Number: EVT-243177
CAS Number: 223460-79-5
Molecular Formula: C165H254N44O55S
Molecular Weight: 3766.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by enteroendocrine L-cells in the distal ileum and colon of the gastrointestinal tract. [] It is co-secreted with glucagon-like peptide-1 (GLP-1) from the same prohormone precursor, proglucagon, in response to nutrient ingestion. [, ] GLP-2 plays a crucial role in regulating intestinal growth, nutrient absorption, and gut barrier function. [] It exerts trophic effects on the intestinal mucosa, promoting crypt cell proliferation, reducing apoptosis, and enhancing nutrient uptake. [, ]

Future Directions
  • Elucidating Extraintestinal Effects: Investigating the potential roles of GLP-2 in other organ systems, such as the liver, brain, and bone, to fully understand its pleiotropic effects. [, ]
  • Personalized Medicine Approaches: Exploring the potential for using GLP-2 levels as a biomarker for disease activity or response to therapy in intestinal disorders. []
  • Combination Therapies: Investigating the efficacy of combining GLP-2 with other therapeutic agents, such as growth factors or anti-inflammatory drugs, to enhance its therapeutic potential in various intestinal diseases. []

Glucagon-Like Peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is a 30-amino acid peptide hormone derived from the proglucagon gene. It is secreted by intestinal L-cells in response to nutrient ingestion. [] GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon release, delaying gastric emptying, and reducing appetite. [] These actions make GLP-1 a valuable target for the treatment of type 2 diabetes. []

Relevance: GLP-1 shares a high degree of structural similarity with GLP-2 (human), as both peptides are encoded by the same gene and share a common evolutionary origin. [] Several studies in the provided corpus highlight the co-secretion and functional interplay between GLP-1 and GLP-2 in the regulation of intestinal function and glucose homeostasis. [, , , , , , ]

Teduglutide

Compound Description: Teduglutide (Gattex, Revestive) is a recombinant analog of human GLP-2 that exhibits enhanced protease resistance, leading to a prolonged half-life compared with native GLP-2. [] This improved pharmacokinetic profile makes teduglutide suitable for clinical use. Teduglutide is approved for the treatment of short bowel syndrome in adult patients who require parenteral nutrition. []

Relevance: Teduglutide is structurally related to GLP-2 (human) as it is a synthetic analog designed to mimic its biological activity. [] The modifications introduced in teduglutide's structure enhance its resistance to enzymatic degradation, thereby prolonging its duration of action. []

Relevance: GLP-2(3-33) is structurally related to GLP-2 (human) as it represents a modified version of the native peptide with a truncated N-terminus. [] This structural alteration confers antagonistic properties to GLP-2(3-33), making it a valuable tool for studying the physiological and pharmacological effects of GLP-2. []

h[Gly2]GLP-2

Compound Description: h[Gly2]GLP-2 is a synthetic analog of GLP-2 with enhanced protease resistance due to the substitution of alanine with glycine at the second position from the N-terminus. [, , ] This modification significantly prolongs the half-life of h[Gly2]GLP-2 compared with native GLP-2, enhancing its therapeutic potential. [, , ] Studies have shown that h[Gly2]GLP-2 exhibits potent intestinotrophic effects, stimulating intestinal growth and repair in animal models of colitis and intestinal injury. [, ]

Relevance: h[Gly2]GLP-2 is structurally related to GLP-2 (human) as it represents a synthetic analog designed to mimic its biological activity with improved pharmacokinetic properties. [, , ] The substitution of alanine with glycine at the second position protects h[Gly2]GLP-2 from rapid degradation by dipeptidyl peptidase IV, leading to a longer duration of action. [, , ]

mPEGylated hGLP-2 (Mono-PEG-hGLP-2)

Compound Description: Mono-PEG-hGLP-2 is a modified form of human GLP-2 conjugated with polyethylene glycol (PEG). [] PEGylation is a widely employed strategy to enhance the stability and half-life of therapeutic peptides. In the context of GLP-2, PEGylation significantly improves its resistance to enzymatic degradation, leading to prolonged in vivo activity. []

Relevance: Mono-PEG-hGLP-2 is structurally related to GLP-2 (human) as it represents a chemically modified version of the native peptide with a PEG molecule attached to improve its pharmacokinetic properties. [] This modification aims to prolong the therapeutic window of GLP-2 by reducing its susceptibility to degradation by proteases. []

OWL833

Compound Description: OWL833 is a novel, orally active, non-peptide GLP-1 receptor agonist. [] Unlike GLP-1 analogs, which are peptides requiring injection, OWL833 can be administered orally, offering a potential advantage for patient convenience. [] In preclinical studies, OWL833 has demonstrated efficacy in improving glucose tolerance by enhancing insulin secretion and reducing food intake. []

Relevance: While not structurally related to GLP-2 (human), OWL833 is included in this list due to its interaction with the GLP-1 receptor, which shares a close evolutionary relationship with the GLP-2 receptor. [] Both receptors belong to the class B G protein-coupled receptor family and exhibit a significant degree of structural homology. [] The development of OWL833 highlights the ongoing research efforts to identify small molecule agonists targeting the GLP-1 receptor, a strategy that could potentially be extended to the GLP-2 receptor in the future. []

Xenopus GLP-1s (xenGLP-1A, xenGLP-1B, xenGLP-1C)

Compound Description: These are three unique glucagon-like peptides found in the amphibian, Xenopus laevis. [] Despite having nine amino acid differences compared to human GLP-1, these peptides act as agonists for the human GLP-1 receptor (hGLP-1R) stimulating cAMP production and insulin release from the pancreas. []

Relevance: Although originating from a different species, these Xenopus GLP-1 peptides provide insights into the structural requirements for GLP-1 receptor activation and highlight the conserved nature of GLP-1's function across species. [] Understanding the structural diversity and functional conservation of GLP-1 peptides across species might offer insights for developing novel GLP-1 receptor agonists, which, given the structural similarities between GLP-1 and GLP-2 (human), could have implications for GLP-2 research as well. []

Overview

Glucagon-like peptide-2 is a 33-amino acid peptide derived from the proglucagon gene, primarily produced in the enteroendocrine L-cells of the intestine and certain neurons in the brainstem. It plays a crucial role in regulating intestinal growth, function, and nutrient absorption. The peptide is secreted in response to nutrient intake and has been recognized for its intestinotrophic properties, promoting mucosal integrity and energy absorption .

Source

Glucagon-like peptide-2 is synthesized from proglucagon through enzymatic processing by prohormone convertases, specifically prohormone convertase 1/3. This process occurs mainly in the gastrointestinal tract, where it is co-secreted with glucagon-like peptide-1 .

Classification

Glucagon-like peptide-2 belongs to the glucagon family of peptides, which also includes glucagon and glucagon-like peptide-1. It acts as a hormone and is classified under the group of regulatory peptides that influence metabolic processes, particularly in the gastrointestinal system .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-2 can be achieved through recombinant DNA technology or solid-phase peptide synthesis. In biological systems, it is generated from proglucagon via post-translational modifications involving specific enzymes.

Technical Details

  1. Recombinant Synthesis: This method involves inserting the proglucagon gene into a suitable expression vector, which is then introduced into host cells (e.g., bacteria or yeast) for protein production.
  2. Solid-Phase Peptide Synthesis: This chemical synthesis method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of peptides with high purity and yield.
Molecular Structure Analysis

Structure

Glucagon-like peptide-2 consists of 33 amino acids with a specific sequence that contributes to its biological activity. Its structure includes an N-terminal region that is crucial for receptor binding and activation.

Data

The molecular formula for glucagon-like peptide-2 is C153H201N43O39S . The three-dimensional structure reveals that it interacts with its receptor (GLP-2 receptor) through specific conformations that facilitate biological activity .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-2 undergoes several biochemical reactions in vivo:

  • Degradation: The peptide is rapidly inactivated by dipeptidyl peptidase-4, which cleaves it into inactive fragments (GLP-2(3-33)), significantly reducing its half-life to approximately 7 minutes in circulation .

Technical Details

The cleavage by dipeptidyl peptidase-4 is a critical factor influencing the pharmacokinetics of glucagon-like peptide-2 and its analogs, such as teduglutide, which are designed to resist this degradation.

Mechanism of Action

Process

Glucagon-like peptide-2 exerts its effects primarily through binding to the GLP-2 receptor, a member of the G protein-coupled receptor family. This interaction activates intracellular signaling pathways that promote cell proliferation and inhibit apoptosis in intestinal epithelial cells.

Data

Upon binding to its receptor, glucagon-like peptide-2 stimulates various downstream effects, including increased secretion of intestinal hormones and enhanced nutrient absorption capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3480 Da.
  • Solubility: Soluble in water; stability may vary based on environmental conditions.

Chemical Properties

  • Stability: Sensitive to enzymatic degradation; requires careful formulation for therapeutic use.
  • Bioactivity: Exhibits intestinotrophic activity, promoting mucosal growth and integrity .
Applications

Scientific Uses

Glucagon-like peptide-2 has several significant applications:

  1. Therapeutic Use: It is used clinically in treating short bowel syndrome and Crohn's disease through its analog teduglutide, which enhances intestinal absorption and promotes mucosal healing .
  2. Research Tool: Investigated for its potential roles in metabolic regulation and gut health, providing insights into obesity management and diabetes treatment strategies .

Properties

CAS Number

223460-79-5

Product Name

GLP-2 (human)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C165H254N44O55S

Molecular Weight

3766.1 g/mol

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Synonyms

GLP-2 (human); Glucagon-like peptide 2 (human)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.